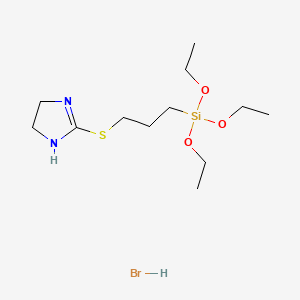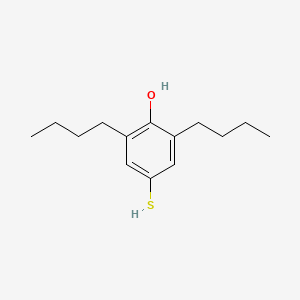
2,6-Dibutyl-4-sulfanylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibutyl-4-sulfanylphenol is an organic compound characterized by the presence of two butyl groups and a sulfanyl group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibutyl-4-sulfanylphenol typically involves the alkylation of phenol with butyl groups followed by the introduction of a sulfanyl group. One common method is the Friedel-Crafts alkylation of phenol with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2,6-dibutylphenol can then be treated with a thiolating agent like thiourea to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
2,6-Dibutyl-4-sulfanylphenol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenol group can be reduced to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学研究应用
2,6-Dibutyl-4-sulfanylphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential therapeutic effects due to its antioxidant activity.
Industry: Used as an additive in polymers to enhance stability and durability.
作用机制
The mechanism by which 2,6-Dibutyl-4-sulfanylphenol exerts its effects is primarily through its antioxidant activity. The sulfanyl group can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound may also interact with specific molecular targets and pathways involved in oxidative stress responses.
相似化合物的比较
Similar Compounds
2,6-Di-tert-butylphenol: Another alkylated phenol with antioxidant properties.
2,4-Dimethyl-6-tert-butylphenol: Similar structure with different alkyl groups.
Uniqueness
2,6-Dibutyl-4-sulfanylphenol is unique due to the presence of both butyl and sulfanyl groups, which confer distinct chemical properties and potential applications compared to other alkylated phenols. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
94883-26-8 |
|---|---|
分子式 |
C14H22OS |
分子量 |
238.39 g/mol |
IUPAC 名称 |
2,6-dibutyl-4-sulfanylphenol |
InChI |
InChI=1S/C14H22OS/c1-3-5-7-11-9-13(16)10-12(14(11)15)8-6-4-2/h9-10,15-16H,3-8H2,1-2H3 |
InChI 键 |
PIZADTKTMWJBAW-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC(=CC(=C1O)CCCC)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


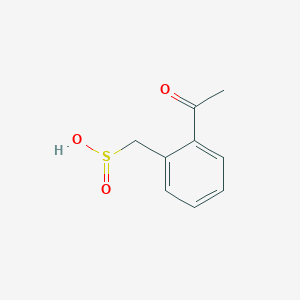
![{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium](/img/structure/B14357116.png)
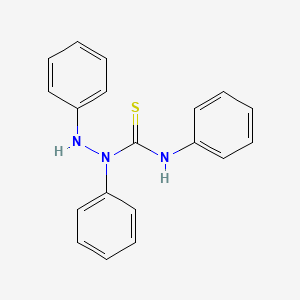

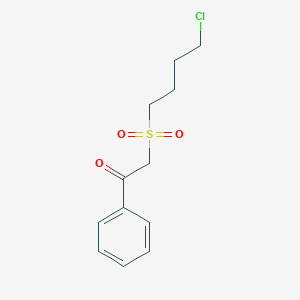
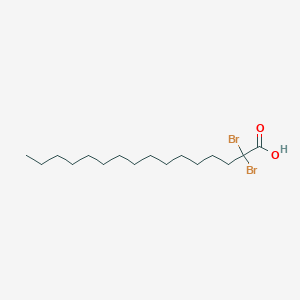
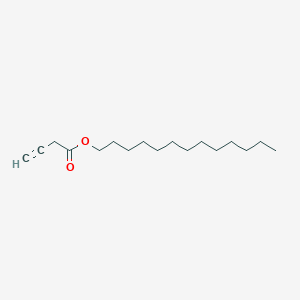
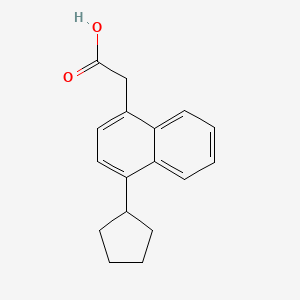
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
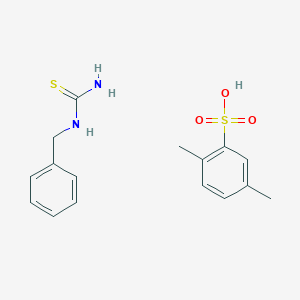
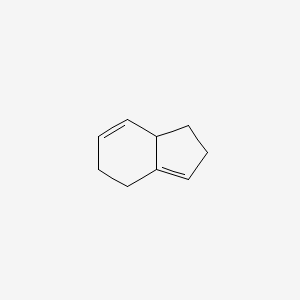
![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)
